3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a phenylthio group, a pyridazin-3-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylthio Group: This step involves the introduction of a phenylthio group to a suitable precursor. This can be achieved through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Attachment of the Pyridazin-3-yloxy Group: The pyridazin-3-yloxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a pyridazine derivative with a suitable nucleophile.
Formation of the Piperidin-1-yl Group: The piperidin-1-yl group is typically introduced through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C₁₉H₂₂N₂O₂S
- Molecular Weight : 342.5 g/mol
- CAS Number : 1428348-19-9
Synthesis
The synthesis typically involves several key steps:
- Formation of the Phenylthio Group : Achieved through the reaction of phenylthiol with a halide under basic conditions.
- Introduction of the Pyridazin-3-yloxy Group : This involves nucleophilic substitution reactions with pyridazine derivatives.
- Formation of the Piperidin-1-yl Group : Reaction of a piperidine derivative with an appropriate electrophile.
These steps can be optimized for industrial production by using catalysts and controlled reaction conditions to enhance yield and purity .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For example, derivatives of 3-phenylpiperidine have shown effectiveness against HIV-1 and other viruses, suggesting a potential role for this compound in antiviral therapies .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. Studies have demonstrated that certain derivatives exhibit high cytotoxicity, surpassing that of established drugs like Tamoxifen . The mechanism appears to involve the modulation of specific cellular pathways linked to cancer cell proliferation.
Antimicrobial Activity
In addition to antiviral and anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Testing has shown activity against various bacterial and fungal strains, although further detailed studies are necessary to quantify these effects .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The phenylthio group may inhibit enzymes critical for viral replication or cancer cell survival.
- Receptor Modulation : The pyridazin and piperidine moieties may enhance binding affinity to receptors involved in cell signaling pathways, influencing cellular responses .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-2-one | Structure | Antiviral, Anticancer |
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one | N/A | Anticancer |
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-ol | N/A | Antimicrobial |
These comparisons highlight the unique functional groups present in this compound that may contribute to its distinct biological profile .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Screening : A study screened various piperidine derivatives against HIV and reported moderate activity for certain compounds, indicating a promising avenue for further research .
- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential as an anticancer agent .
Properties
IUPAC Name |
3-phenylsulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(10-14-24-16-5-2-1-3-6-16)21-12-8-15(9-13-21)23-17-7-4-11-19-20-17/h1-7,11,15H,8-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFFWIOZFALJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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